molecular formula C10H7F4N3 B2699550 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1188909-71-8

1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B2699550
CAS No.: 1188909-71-8
M. Wt: 245.181
InChI Key: WBTLTMKEBLEGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a fluorophenyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.

Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorophenyl or trifluoromethyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-(4-fluorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-amine: This compound has a difluoromethyl group instead of a trifluoromethyl group, which may affect its reactivity and interactions with biological targets.

    1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-amine: This compound has the trifluoromethyl group at a different position on the pyrazole ring, which may influence its chemical and biological behavior.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3/c11-6-1-3-7(4-2-6)17-9(15)5-8(16-17)10(12,13)14/h1-5H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTLTMKEBLEGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the procedure described in Example 161A Step 3, using (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (2.747 g, 15 mmol), (4-fluorophenyl)hydrazine hydrochloride (2.439 g, 15 mmol), and triethylamine (2.03 g, 20 mmol) at 95° C. for 8 hours, which was purified by silica gel chromatography with 5-25% EtOAc/hexane as eluants to afford 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine as solid (2.346 g, 64%). 1H NMR (300 MHz, CDCl3) 67.55 (m, 2H), 7.20 (m, 2H), 5.87 (s, 1H), 3.87 (br, 2H); LC-MS (ESI) m/z 246 (M+H)+.
Quantity
2.747 g
Type
reactant
Reaction Step One
Quantity
2.439 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.